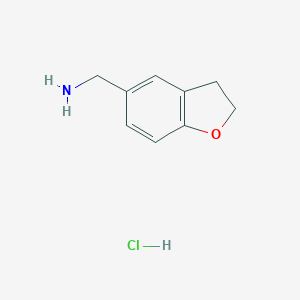

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Übersicht

Beschreibung

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is often used as an intermediate in the synthesis of pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride typically involves several steps starting from 4-fluoro-3-methylphenol. The synthetic route includes bromination, O-alkylation, cyclization, bromination, azidation or ammonolysis, and reduction . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the bromination step requires the use of bromine in an inert atmosphere, while the reduction step often employs hydrogenation techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and efficiency. The process involves large-scale reactors and continuous flow systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amine Group

The primary amine group participates in nucleophilic substitution reactions, facilitating the introduction of alkyl or acyl groups. For example:

-

Gabriel Synthesis : The amine undergoes alkylation via a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection to regenerate the free amine .

-

Acylation : Reacts with acyl chlorides or anhydrides under basic conditions to form amides, useful for protecting-group strategies .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Mitsunobu Alkylation | Phthalimide, DIAD, PPh₃, THF | 85% | |

| Acylation | Acetyl chloride, NEt₃, DCM | 92% |

Reduction and Oxidation Reactions

The amine and dihydrobenzofuran moieties undergo redox transformations:

-

Reduction : Sodium borohydride (NaBH₄) reduces intermediate aldehydes to alcohols during synthesis .

-

Oxidation : Pyridinium dichromate (PDC) oxidizes alcohols to aldehydes for further functionalization .

Table 2: Redox Reactions

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alcohol intermediate | PDC, DCM | Aldehyde | 88% | |

| Aldehyde intermediate | NaBH₄, MeOH | Alcohol | 95% |

Cyclopropanation

The compound’s alkene intermediates (when present) undergo cyclopropanation via the Corey-Chaykovsky reaction:

-

Reagents : Trimethylsulfoxonium iodide and sodium hydride generate a sulfur ylide, enabling cyclopropane ring formation .

Example :

Wittig Reaction

The aldehyde intermediate reacts with stabilized ylides to form α,β-unsaturated carbonyl compounds:

Product : Weinreb amide derivatives with exclusive E-stereochemistry () .

Microwave-Assisted Alkylation

A key step in synthesizing the dihydrobenzofuran scaffold involves microwave-enhanced alkylation:

-

Reagents : 3-Bromo-2-methylprop-1-ene, K₂CO₃ in DMF at 80°C .

-

Yield Improvement : 81% yield (vs. 29% under conventional heating) .

Ultrasound-Promoted Condensation

The amine group participates in base-catalyzed condensations under ultrasonic irradiation:

Mechanism :

-

Base-induced deprotonation of ketone → enolate formation.

-

Nucleophilic attack on aldehyde → β-hydroxy ketone intermediate.

Salt Formation

The free base is converted to its hydrochloride salt via HCl treatment in diethyl ether, enhancing solubility and stability .

Biological Interaction as a Serotonin Receptor Agonist

While primarily pharmacological, the compound’s amine group interacts with serotonin receptors (5-HT₂C) via hydrogen bonding and electrostatic interactions.

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Strategies

| Step | Method | Yield | Advantage | Reference |

|---|---|---|---|---|

| Alkylation | Microwave-assisted | 81% | Reduced reaction time | |

| Claisen Rearrangement | NMP, 200°C | 65% | High regioselectivity | |

| Cyclization | Formic acid, reflux | 90% | Efficient ring closure |

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that (2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride may exhibit neuroprotective properties. Its structural similarity to other benzofuran derivatives suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as depression and schizophrenia .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of benzofuran derivatives. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring can enhance this activity, making it a candidate for developing new antimicrobial agents .

Cancer Therapeutics

The compound has been explored for its potential in cancer therapy. Research into related benzofuran compounds has shown that they can inhibit specific cancer cell growth through mechanisms involving the modulation of key signaling pathways. For instance, compounds derived from the benzofuran scaffold have been reported to inhibit embryonic ectoderm development (EED), presenting a novel strategy for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to tailor its biological activity. The ability to modify its structure leads to a range of derivatives with potentially enhanced pharmacological properties.

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,3-Dihydrobenzofuran | Basic scaffold; lacks amine functionality | Potential for various substitutions |

| Cyclopentyl(2,3-dihydrobenzofuran) | Similar structure but with cyclopentyl group | Different pharmacological properties |

| EEDi-5285 | Contains a 5-fluoro substituent | High potency against EED with IC50 values in nanomolar range |

Case Study 1: Neuroprotective Effects

A study examining the effects of this compound on neuronal cell lines demonstrated its ability to reduce oxidative stress markers and improve cell viability under neurotoxic conditions. This suggests its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzofuran ring could enhance antimicrobial potency.

Wirkmechanismus

The mechanism of action of (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: A closely related compound with similar synthetic routes and applications.

5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant of the cathinone class, structurally similar but with different biological activities.

Uniqueness

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and fine chemicals .

Biologische Aktivität

(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biological research.

The compound is characterized by its unique structure which includes a dihydrobenzofuran moiety. Its molecular formula is CHClN, with a molecular weight of 189.67 g/mol. The compound exhibits a melting point range of 251-254 °C and a boiling point of 98-100 °C at 0.1 mmHg, indicating good thermal stability and potential for bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have been shown to modulate signaling pathways related to cell proliferation and apoptosis, making them candidates for therapeutic applications in cancer treatment .

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It is believed to bind selectively to certain receptors, influencing cellular responses that can lead to therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit tumor cell growth through specific signaling pathways related to apoptosis and cell cycle regulation .

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective effects, which may be relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- In Vitro Studies : A study demonstrated that derivatives of dihydrobenzofurans showed high potency as inhibitors of the Bromo and Extra Terminal (BET) domain proteins, with selectivity exceeding 1000-fold for specific targets. This suggests potential in cancer therapeutics targeting epigenetic regulators .

- Synthesis and Characterization : Research has focused on synthesizing various derivatives of the compound using green chemistry techniques, which enhance yield and reduce environmental impact. These derivatives were characterized using NMR and mass spectrometry to confirm their structures .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption characteristics with good solubility in physiological conditions, which is crucial for therapeutic efficacy .

Data Table

The following table summarizes key findings from recent studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHOTUFEUBWUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635309-62-5 | |

| Record name | 5-Benzofuranmethanamine, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635309-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.